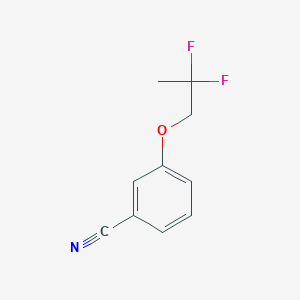
3-(2,2-Difluoropropoxy)benzonitrile
説明
科学的研究の応用
Chemical Probes Development
3-(2,2-Difluoropropoxy)benzonitrile is implicated in the development of novel fluorescence probes for detecting highly reactive oxygen species (hROS) like hydroxyl radical and reactive intermediates of peroxidase. These probes, such as HPF and APF, are useful for studying the roles of hROS in biological and chemical applications due to their ability to produce fluorescein upon reaction with hROS and hypochlorite (−OCl), and resistance to light-induced autoxidation, offering a reliable detection method for hROS and −OCl in stimulated neutrophils (Setsukinai et al., 2003).
Cobalt Porphyrin-Fullerene Interactions
The compound plays a role in studying cobalt(II) porphyrin-fullerene interactions, demonstrating that the first reduction of the fullerene moiety becomes easier, suggesting significant interactions between the fullerene's pi-system and the d-orbitals of the central Co atom. This interaction modifies the electron transfer and charge recombination dynamics, crucial for understanding the photoinduced electron transfer within such molecular systems (Sutton et al., 2004).
Fungal Degradation Studies
3-(2,2-Difluoropropoxy)benzonitrile is also relevant in studying the biodegradation of aromatic nitriles by fungi like Fusarium solani, which uses benzonitrile as a carbon and nitrogen source. Understanding the enzyme-mediated conversion of benzonitrile into benzoate and ammonia offers insights into the fungal degradation pathways and the role of certain fungi in the biodegradation of nitrilic herbicides in the environment (Harper, 1977).
Advanced Synthesis Techniques
The compound is involved in comparative studies of synthesis techniques, like ultrasound-assisted phase-transfer catalysis, demonstrating efficient methods to synthesize and diversify acrylonitrile derivatives. These derivatives have broad applications, including fluorescent probes and AChE inhibitors, marking the compound's significance in facilitating advanced synthesis techniques (De-la-Torre et al., 2014).
Cancer Research
In cancer research, 3-(2,2-Difluoropropoxy)benzonitrile-related compounds, like cationic palladium(ii) complexes synthesized from bis(benzonitrile)dichloropalladium(ii), show promising anti-cancer properties. They exhibit cytotoxicity towards human breast cancer cell lines, indicating the compound's potential in developing new cancer treatments (Zafar et al., 2019).
特性
IUPAC Name |
3-(2,2-difluoropropoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO/c1-10(11,12)7-14-9-4-2-3-8(5-9)6-13/h2-5H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKULMGYELIHCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC(=C1)C#N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Difluoropropoxy)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



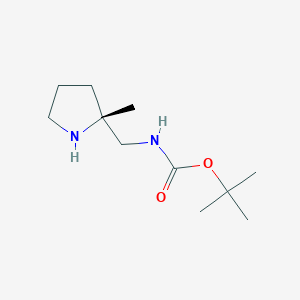
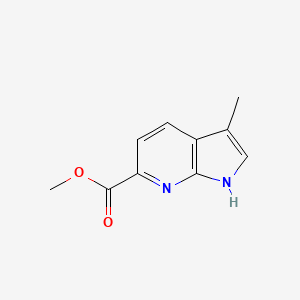
![2-(Boc-amino)-5-aza-spiro[3.4]octane](/img/structure/B1407247.png)
![2-Oxaspiro[3.3]heptan-6-ylmethanol](/img/structure/B1407248.png)
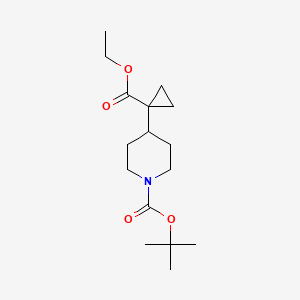
![Methyl 5-fluoro-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B1407252.png)
![Methyl 5-amino-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B1407253.png)
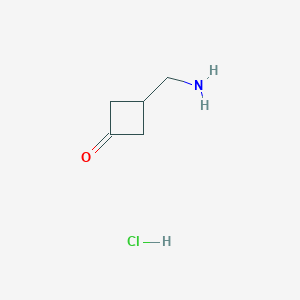
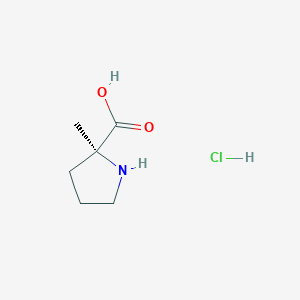
![3-Thia-9-azabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B1407259.png)
![5,8-Dichloro-3,4-dihydro-4-methyl-2H-pyridazino[4,5-B][1,4]oxazine](/img/structure/B1407261.png)
![(1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol](/img/structure/B1407262.png)
![(1R,3R,4S)-Rel-3-(boc-amino)-1-azabicyclo[2.2.1]heptane](/img/structure/B1407263.png)
